N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-ethoxyphenyl)acetamide
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Description
N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H21ClN4O2S and its molecular weight is 440.95. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Mode of Action
It’s worth noting that similar compounds have been found to interact with various target receptors due to their hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors, which could potentially explain their diverse pharmacological activities .
Biochemical Pathways
Compounds with similar structures have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is mediated chiefly through the cyclo-oxygenase (COX) pathway .
Pharmacokinetics
Similar compounds have been found to exhibit significant anti-inflammatory and analgesic activities , suggesting that they may have favorable pharmacokinetic properties.
Result of Action
Similar compounds have been found to exhibit significant anti-inflammatory and analgesic activities , suggesting that they may have a similar effect.
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence of other drugs, the physiological state of the individual, and the specific characteristics of the target receptors .
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2S/c1-2-29-19-9-3-15(4-10-19)13-20(28)24-12-11-18-14-30-22-25-21(26-27(18)22)16-5-7-17(23)8-6-16/h3-10,14H,2,11-13H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEMJYLIUDCOJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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